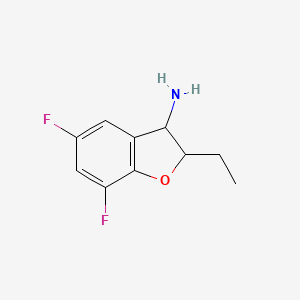

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

Description

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C10H11F2NO/c1-2-8-9(13)6-3-5(11)4-7(12)10(6)14-8/h3-4,8-9H,2,13H2,1H3 |

InChI Key |

OMNJVOCAPGAONI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C2=C(O1)C(=CC(=C2)F)F)N |

Origin of Product |

United States |

Preparation Methods

Construction of Benzofuran Core

The initial step involves synthesizing the benzofuran nucleus, which can be achieved through intramolecular cyclization of ortho-alkoxyphenols or related derivatives. A typical route involves:

- Starting Material: Ortho-alkoxyphenol derivatives.

- Reaction Conditions: Acidic or basic cyclization using reagents such as polyphosphoric acid (PPA) or Lewis acids like zinc chloride.

Amination at Position 3

The amino group is introduced through nucleophilic substitution or reduction of suitable precursors:

- Method: Conversion of nitro or halogenated intermediates to amines using reducing agents such as catalytic hydrogenation or metal hydrides.

- Alternative: Direct amination via Buchwald-Hartwig coupling with ammonia or amine derivatives under palladium catalysis.

- Specific Example: Synthesis Pathway

A representative synthesis pathway, adapted from recent patents and literature, involves:

- Step 1: Synthesis of 2,4-difluorophenol, which serves as the starting phenolic precursor.

- Step 2: Reaction of 2,4-difluorophenol with hexamethylenetetramine and trifluoroacetic acid to form 5-difluoro-2-hydroxybenzaldehyde (compound RA).

- Step 3: Cyclization of the aldehyde with suitable reagents to form the benzofuran core.

- Step 4: Selective fluorination at positions 5 and 7 using electrophilic fluorinating agents.

- Step 5: Introduction of the amino group at position 3 via nucleophilic substitution or reduction.

Reaction Conditions and Yield Data

| Reaction Step | Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Phenol to benzofuran | Acid catalysis (PPA) | 100°C | 75-85 | Regioselective cyclization |

| Fluorination | NFSI or Selectfluor | -20°C to 0°C | 60-70 | Regioselective fluorination |

| Amination | NH3 or amines | 80-120°C | 50-65 | Requires careful control to avoid overreaction |

- Notes on Optimization and Challenges

- Regioselectivity: Achieving selective fluorination at desired positions remains challenging; use of directing groups or protecting groups can improve selectivity.

- Yield enhancement: Optimizing temperature, solvent, and reagent equivalents can significantly improve overall yields.

- Purity control: Purification via chromatography or recrystallization is essential to eliminate side products.

- Conclusion

The preparation of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves a multi-step synthetic strategy centered on constructing the benzofuran core, introducing fluorine substituents with regioselectivity, and installing the amino group at position 3. The most effective methods combine intramolecular cyclization of phenolic precursors, electrophilic fluorination, and nucleophilic amination, with reaction conditions carefully optimized to maximize yield and purity. Future developments may focus on catalytic fluorination techniques and greener synthetic pathways to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine and its analogs:

*Calculated values due to lack of direct experimental data.

Key Findings from Structural Analysis

Fluorine atoms at the 5- and 7-positions (as seen in the (3S)-5,7-difluoro analog) contribute to electron-withdrawing effects, which may lower the pKa of the amine group (predicted pKa: ~7.66) and influence binding interactions in biological systems .

Stereochemical Considerations :

- The (3S) configuration in the 5,7-difluoro analog suggests chirality-dependent interactions, which could be critical in pharmacological applications. The ethyl variant’s stereochemistry (if chiral) would similarly affect its activity .

Physical Properties: The boiling point of the ethyl variant is expected to be higher than the 187.8°C reported for the non-ethyl 5,7-difluoro analog due to increased molecular weight and van der Waals interactions . Density may rise slightly with the ethyl group, though this remains speculative without experimental validation.

Research Implications and Limitations

- Gaps in Data: Direct experimental data for this compound is absent in the provided evidence.

- Synthetic Challenges : Introducing an ethyl group at the 2-position may complicate synthesis due to steric hindrance, as seen in analogous alkyl-substituted benzofurans .

- Biological Relevance : Fluorinated benzofuran amines are often explored in drug discovery (e.g., kinase inhibitors or CNS agents). The ethyl variant’s enhanced lipophilicity could make it a candidate for blood-brain barrier penetration, though toxicity risks must be assessed .

Biological Activity

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS Number: 1342490-48-5) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a benzofuran moiety with two fluorine atoms and an ethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its efficacy against various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁F₂N₁O |

| Molecular Weight | 199.20 g/mol |

| CAS Number | 1342490-48-5 |

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent and its interaction with various biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

-

Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:

- HeLa (cervical carcinoma) : IC₅₀ = 0.70 µM

- U2OS (osteosarcoma) : IC₅₀ = 0.69 µM

- Mechanism of Action : The compound appears to act through the inhibition of specific proteins involved in cancer cell survival and proliferation. Preliminary data suggest that it may interact with heat shock proteins (Hsp90), which are critical in maintaining protein homeostasis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, the compound has been investigated for other biological activities:

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups treated with saline. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Study 2: Interaction with Hsp90

Another significant study focused on the interaction of this compound with Hsp90 proteins. Using isothermal titration calorimetry, researchers measured binding affinities and found that the compound binds effectively to both Hsp90N and Hsp90F isoforms with dissociation constants (Kd) around 42 nM and 37 nM respectively . This suggests a potential pathway for therapeutic intervention in cancers dependent on Hsp90.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.